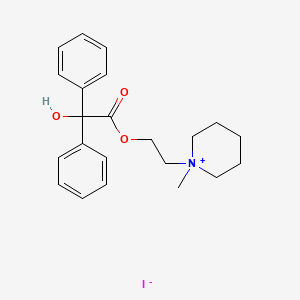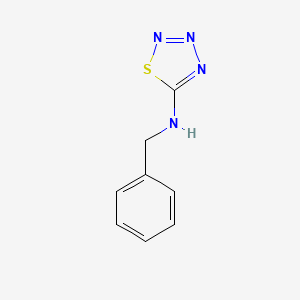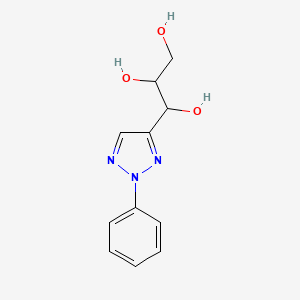
1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol is a chemical compound with the molecular formula C11H13N3O3 It is characterized by the presence of a phenyltriazole ring attached to a propane-1,2,3-triol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol typically involves the reaction of phenyltriazole with propane-1,2,3-triol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to optimize the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust equipment. Continuous flow reactors are often employed to ensure consistent production and quality control. The use of automated systems for monitoring and adjusting reaction parameters is crucial to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyltriazole ring can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学的研究の応用
1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The phenyltriazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
類似化合物との比較
Similar Compounds
Glycerol (Propane-1,2,3-triol): A simple triol compound used in various industrial and pharmaceutical applications.
Phenyltriazole: A compound with a similar triazole ring structure but without the propane-1,2,3-triol backbone.
Uniqueness
1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol is unique due to the combination of the phenyltriazole ring and the propane-1,2,3-triol backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
15476-35-4 |
|---|---|
分子式 |
C11H13N3O3 |
分子量 |
235.24 g/mol |
IUPAC名 |
1-(2-phenyltriazol-4-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H13N3O3/c15-7-10(16)11(17)9-6-12-14(13-9)8-4-2-1-3-5-8/h1-6,10-11,15-17H,7H2 |
InChIキー |
BAAINTSMEYOAIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)
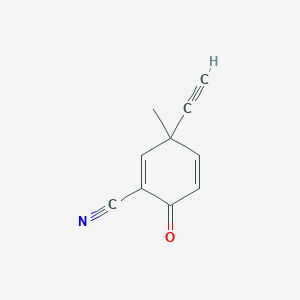
![1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14167655.png)
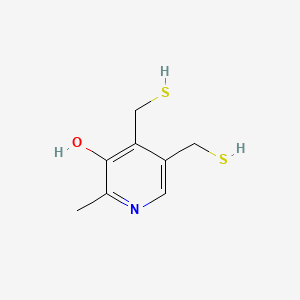
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)
![4-[4-(Phenylamino)phthalazin-1-yl]phenol](/img/structure/B14167673.png)
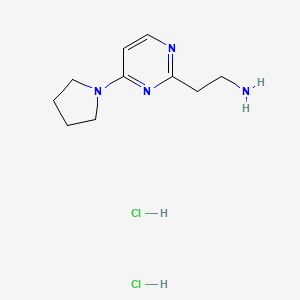
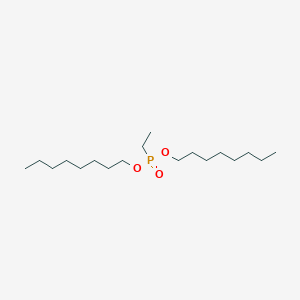
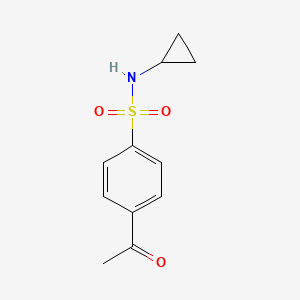
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)


